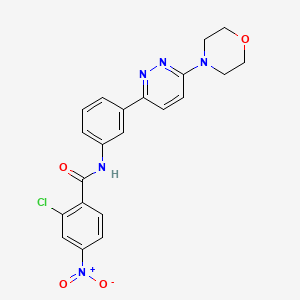

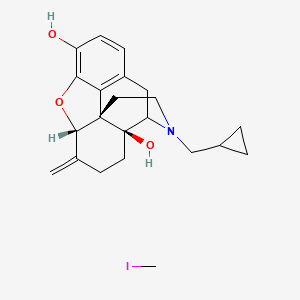

![molecular formula C22H26N4O7S2 B2756174 2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 721406-33-3](/img/structure/B2756174.png)

2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid” is a complex organic molecule. It has a molecular weight of 522.59 . The molecule contains several functional groups including morpholine rings, a sulfonyl group, a carbamoyl group, a sulfanyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The morpholine rings provide a cyclic structure, the sulfonyl group contributes to the polarity of the molecule, the carbamoyl group can participate in hydrogen bonding, and the sulfanyl and carboxylic acid groups can undergo various chemical reactions .Chemical Reactions Analysis

The compound contains several functional groups that can undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in esterification and amide formation reactions. The sulfonyl group can undergo substitution reactions, and the morpholine rings can act as nucleophiles in various reactions .Applications De Recherche Scientifique

Sulfenylation Applications

- 2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methylsulfanyl]pyridine-3-carboxylic acid and related compounds have been used in the sulfenylation of pyrroles and indoles. This process allows for the synthesis of mono and disubstituted pyrroles and indoles, contributing to the field of heterocyclic chemistry (Gilow, Brown, Copeland, & Kelly, 1991).

Catalytic Applications

- Compounds with similar structures have been utilized as catalysts in the synthesis of various organic compounds. For instance, their role in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under green conditions demonstrates their potential in sustainable chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Hydrogen Bonding Studies

- The compound's related morpholine derivatives have been studied for their hydrogen bonding capabilities in proton-transfer compounds. This research is significant for understanding molecular interactions in various chemical processes (Smith, Wermuth, & Sagatys, 2011).

Synthesis and Photophysical Evaluation

- Analogous compounds have been synthesized and evaluated for their photophysical properties. These studies contribute to the development of new fluorophores with potential applications in bioimaging and sensors (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Antibiotic Activity Modulation

- Compounds with morpholine structures have been investigated for their potential to modulate antibiotic activity against multidrug-resistant strains. This research is crucial in the fight against antibiotic resistance (Oliveira et al., 2015).

Electrophosphorescent Light-Emitting Devices

- Derivatives of these compounds have been evaluated as hosts in blue-green organic light-emitting devices. Their use in such devices indicates potential applications in the field of optoelectronics (Kim et al., 2011).

Propriétés

IUPAC Name |

2-[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O7S2/c27-20(15-34-21-17(22(28)29)2-1-5-23-21)24-18-14-16(35(30,31)26-8-12-33-13-9-26)3-4-19(18)25-6-10-32-11-7-25/h1-5,14H,6-13,15H2,(H,24,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLNOLHDYUJMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CSC4=C(C=CC=N4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

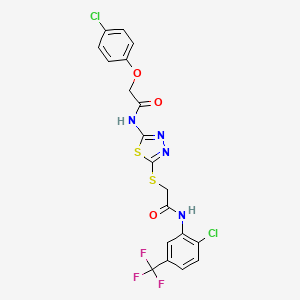

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)

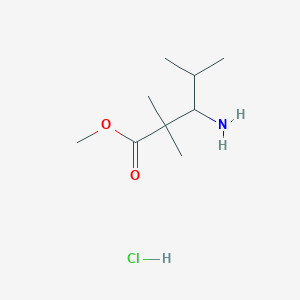

![N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2756095.png)

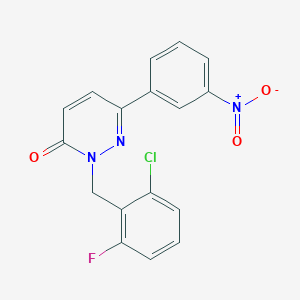

![N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B2756101.png)

![2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B2756104.png)

![methyl 2-(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamido)benzoate](/img/structure/B2756106.png)

![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2756111.png)